molecular formula C12H8BrNO B1601617 (3-Bromophenyl)(pyridin-3-yl)methanone CAS No. 79362-44-0

(3-Bromophenyl)(pyridin-3-yl)methanone

Cat. No.: B1601617
CAS No.: 79362-44-0
M. Wt: 262.1 g/mol
InChI Key: FTXXJDKGEXUPJR-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(pyridin-3-yl)methanone is a chemical compound of interest in organic synthesis and medicinal chemistry research. It belongs to a class of compounds known as aryl pyridyl ketones, which are valuable building blocks for constructing more complex molecules . Researchers utilize these structures as intermediates in the design and synthesis of novel heterocyclic compounds, such as imidazo[1,2-a]pyridine derivatives, which have shown potential in various biological investigations . The presence of both a bromine atom and a pyridine ring in its structure provides two distinct sites for further chemical modification through metal-catalyzed cross-coupling reactions and other synthetic transformations. This makes it a versatile precursor for creating libraries of compounds for screening in pharmaceutical and materials science research. Computational studies on closely related molecules, such as (3-Bromophenyl)(pyridine-2yl)methanol, highlight the importance of this structural family, with research focusing on their electronic properties and molecular active sites . Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should refer to the supplied Safety Data Sheet (SDS) for proper handling, storage, and disposal information. The specific research applications and mechanistic details for this exact compound are not fully established in the current scientific literature, and the information provided is based on its structural characteristics and the known uses of highly similar analogues.

Properties

IUPAC Name

(3-bromophenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXXJDKGEXUPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513237
Record name (3-Bromophenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79362-44-0
Record name (3-Bromophenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Approach

A classical method to prepare aromatic ketones is the Friedel-Crafts acylation of an aromatic ring with an acyl chloride or anhydride. However, direct Friedel-Crafts acylation involving pyridine rings is often challenging due to pyridine’s basicity and coordination with Lewis acids. Thus, this method is rarely used directly for this compound.

Cross-Coupling Reactions

Modern synthetic routes favor palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Negishi couplings to assemble biaryl ketones by coupling halogenated aromatics with organometallic reagents.

However, for this compound, a common approach is to start from 3-bromobenzoyl chloride or 3-bromobenzoic acid derivatives and couple them with pyridin-3-yl organometallic reagents or vice versa.

Specific Preparation Methods

Oxidation of Pyridin-3-yl-methanes

A recent copper-catalyzed oxidation method involves direct oxidation of pyridin-3-yl-methanes to the corresponding ketones under mild conditions using water as the oxygen source. This method is efficient for synthesizing aromatic ketones bearing pyridinyl groups.

  • Procedure Summary:

    • Pyridin-3-yl-methane derivatives are reacted with copper nitrate trihydrate (Cu(NO3)2·3H2O) as catalyst.
    • The reaction is conducted in dimethylacetamide (DMA) solvent with water at 100 °C under argon atmosphere for 20–40 hours.
    • After completion, the mixture is extracted and purified by chromatography to yield the ketone product.
  • Advantages:

    • Mild conditions and environmentally friendly (water as oxygen source).
    • Applicable to various substituted aromatic rings.
  • Limitations:

    • The method is reported mainly for pyridin-2-yl-methanes; specific data for 3-bromophenyl substitution is limited.
  • This approach may be adaptable for this compound synthesis by using 3-bromophenyl-pyridin-3-yl-methane as the substrate.

Synthesis via Acylation of Pyridin-3-yl Organometallics

Another approach involves preparing 3-bromobenzoyl derivatives and coupling them with pyridin-3-yl organometallic reagents (e.g., pyridin-3-yl lithium or Grignard reagents).

  • Typical Steps:

    • Preparation of 3-bromobenzoyl chloride from 3-bromobenzoic acid by reaction with thionyl chloride or oxalyl chloride.
    • Reaction of 3-bromobenzoyl chloride with pyridin-3-yl lithium or magnesium reagent under controlled conditions to afford the ketone.
  • Considerations:

    • Requires careful control of temperature and stoichiometry to avoid side reactions.
    • Organometallic reagents must be freshly prepared and handled under inert atmosphere.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations Reference
Copper-Catalyzed Oxidation Pyridin-3-yl-methane, Cu(NO3)2·3H2O, DMA, H2O, 100 °C, 20-40 h Mild, water as oxygen source, environmentally friendly Limited data for 3-bromo derivatives
Acylation with Organometallics 3-Bromobenzoyl chloride + pyridin-3-yl lithium/Grignard Direct ketone formation, well-established Requires inert atmosphere, sensitive reagents Inferred standard methods
Lewis Acid Mediated Cycloaddition (Indirect) 3-Bromotetrazine + silyl-enol ethers, BF3·OEt2 catalyst High regioselectivity, versatile for heterocycles Not direct for target ketone

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenyl ring undergoes substitution under transition-metal catalysis or strong base conditions. For example:

Suzuki-Miyaura Coupling
Reaction with aryl boronic acids yields biaryl derivatives. A representative protocol for analogous systems involves:

ReagentCatalystSolventTemp.YieldSource
Phenylboronic acidPd(PPh₃)₄DME/H₂O80°C85%

SNAr with Amines
Ammonia or primary amines displace bromide under microwave irradiation:

AmineBaseTimeYieldSource
PiperidineK₂CO₃2 h78%

Ketone Functionalization

The methanone group participates in nucleophilic additions and reductions:

Grignard Addition
Organomagnesium reagents convert the ketone to tertiary alcohols:

Grignard ReagentSolventProductYieldSource
CH₃MgBrTHF(3-Bromophenyl)(pyridin-3-yl)methanol90%

Reduction to Methylene
Clemmensen or Huang-Minlon reductions yield the corresponding hydrocarbon:

MethodReagentTemp.YieldSource
Huang-MinlonH₂NNH₂, NaOH150°C65%

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Heck Reaction
Alkenes couple to form styryl derivatives:

AlkeneCatalystLigandYieldSource
StyrenePd(OAc)₂P(o-tol)₃72%

Buchwald-Hartwig Amination
Primary/secondary amines install amino groups:

AmineCatalystYieldSource
MorpholinePd₂(dba)₃/Xantphos81%

Heterocycle Formation

The ketone and pyridine moieties facilitate cyclocondensations:

Imidazo[1,2-a]pyridine Synthesis
Reaction with 2-aminopyridines under acidic conditions:

Acid CatalystTemp.ProductYieldSource
TsOH (10 mol%)100°CImidazo[1,2-a]pyridine74%

Pyranone Derivatives
Cyclization with β-ketoesters yields fused pyran systems:

ReagentSolventYieldSource
Ethyl acetoacetateToluene68%

Stability and Byproduct Analysis

  • Thermal Stability : Decomposes above 250°C via decarbonylation (TGA data in ).

  • Photoreactivity : UV irradiation induces C-Br homolysis, forming phenyl radicals (EPR studies in ).

Scientific Research Applications

(3-Bromophenyl)(pyridin-3-yl)methanone is an organic compound with a bromophenyl group and a pyridin-3-yl moiety attached to a carbonyl group. It has the chemical formula C12H8BrNO and the presence of a bromine atom on the aromatic ring can influence its reactivity and biological activity. The ketone and pyridine ring suggest potential applications in medicinal chemistry and material science.

Potential Applications

  • This compound has potential applications in various fields.
  • Medicinal Chemistry The presence of both a ketone and a pyridine ring suggests potential applications in medicinal chemistry. Aromatic ketones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs .
  • Material Science The presence of both a ketone and a pyridine ring suggests potential applications in material science.
  • Cosmetics Cosmetics composed of synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a dashing design, with thermal and chemo-sensitive properties .

Interaction Studies
Interaction studies involving this compound have focused on its binding affinities with various biological targets.

Aromatase Inhibitors
Pyridine derivatives, such as (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol, have been identified as dual-binding site aromatase (CYP19A1) inhibitors . Aromatase is an enzyme involved in the synthesis of estrogen, and its inhibition is relevant in breast cancer treatment .

Comparison with Similar Compounds
Several compounds share structural similarities with this compound:

  • (4-Bromophenyl)(pyridin-3-yl)methanone Similar structure with para-bromo but different electronic properties due to bromine position.
  • (3-Chlorophenyl)(pyridin-3-yl)methanone Chlorine instead of bromine with potentially different reactivity and biological activity.
  • (2-Methylphenyl)(pyridin-3-yl)methanone Methyl group on phenyl ring with altered steric effects that may influence binding affinity.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3-Bromophenyl)(pyridin-3-yl)methanone are compared below with analogous methanone derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

  • This compound’s extended aromatic system may enhance fluorescence properties, making it suitable for optoelectronic applications .
  • The pyridin-2-yl group also alters hydrogen-bonding capabilities compared to pyridin-3-yl derivatives .

Functional Group Variations

  • 4-(Methoxymethoxy)phenylmethanone (CAS: 144824-63-5): The methoxymethoxy group is electron-donating, increasing the electron density of the phenyl ring and enhancing solubility in polar solvents. This contrasts with the electron-withdrawing bromine in the target compound, which reduces solubility in aqueous media .
  • (3-Methoxyphenyl)(pyridin-3-yl)methanone (CAS: 260417-55-8): Similar to the above, the methoxy group improves solubility but decreases electrophilicity at the carbonyl carbon, impacting its utility in reactions requiring ketone activation .

Structural Complexity and Pharmacological Potential

  • [4-[[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperazin-1-yl]-(2-fluorophenyl)methanone (PDB ID: KKQ): This structurally complex derivative incorporates a piperazine linker and fluorophenyl group, enabling interactions with biological targets such as enzymes or receptors.
  • (3-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone hydrochloride (CAS: 1225573-65-8): The addition of a basic piperidine-pyrrolidine moiety enhances water solubility and bioavailability, making it more suitable for medicinal chemistry applications compared to the non-ionized target compound .

Data Table: Key Properties of Selected Methanone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 79362-44-0 C₁₂H₈BrNO 262.1 3-Br, pyridin-3-yl Low solubility, intermediate reactivity
(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone 853334-57-3 C₁₅H₁₁BrN₂O 327.2 4-Br, imidazopyridine High steric hindrance, fluorescent
4-(Methoxymethoxy)phenylmethanone 144824-63-5 C₁₄H₁₃NO₃ 243.3 4-MeOCH₂O, pyridin-3-yl Polar, enhanced solubility
(3-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone hydrochloride 1225573-65-8 C₁₇H₂₁BrClN₂O 409.7 3-Br, piperidine-pyrrolidine Ionizable, bioactive

Notes

  • Synthesis Challenges : Steric hindrance in 2-bromo derivatives () complicates synthesis compared to 3- or 4-bromo isomers .
  • Structural Insights : Crystallographic data for analogues () reveal that planarity in aryl-ketone systems influences packing efficiency and melting points .
  • Future Directions : Functionalizing the pyridine ring (e.g., ’s methoxy variants) could optimize solubility for industrial applications .

Biological Activity

(3-Bromophenyl)(pyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the chemical formula C12H8BrNOC_{12}H_{8}BrNO, characterized by a bromophenyl group attached to a pyridin-3-yl moiety via a carbonyl group. The presence of the bromine atom on the aromatic ring influences both its reactivity and biological interactions, potentially enhancing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of antibacterial and antifungal properties. The halogen substituent is crucial in modulating these activities, as evidenced in studies involving structurally similar compounds.

Antibacterial and Antifungal Activity

The compound has been evaluated for its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies show that halogenated compounds often demonstrate enhanced antibacterial properties due to their ability to disrupt microbial membranes or interfere with metabolic processes .

Table 1: Antibacterial Activity Comparison

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundS. aureus, E. coli32 - 512 µg/mL
(4-Bromophenyl)(pyridin-3-yl)methanoneB. subtilis, K. pneumoniae16 - 256 µg/mL
(3-Chlorophenyl)(pyridin-3-yl)methanoneE. coli, C. albicans64 - 128 µg/mL

The data suggests that the bromine substitution enhances the compound's ability to inhibit bacterial growth compared to its chlorinated analogs .

The precise mechanism through which this compound exerts its biological effects remains an area of active research. Preliminary studies suggest that it may act by binding to specific enzymes or receptors involved in microbial metabolism, thereby inhibiting their function.

Case Studies

  • Study on Antimicrobial Effectiveness : A study conducted on various pyridine derivatives indicated that those with halogen substitutions, such as bromine or chlorine, exhibited superior antimicrobial activity compared to non-halogenated compounds. The study highlighted this compound as one of the more potent derivatives tested against strains like S. aureus and E. coli.
  • Inhibition of Aromatase : Another relevant study explored the inhibition of aromatase (CYP19A1) by related compounds, suggesting that similar structural motifs could lead to significant biological interactions within human metabolic pathways . Although not tested directly on this compound, these findings indicate potential applications in hormone-related therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the phenyl and pyridine rings can lead to significant changes in potency and selectivity against different biological targets.

Table 2: Structural Variants and Their Biological Activities

Compound VariantSubstituent ChangesObserved Activity
(4-Bromophenyl)(pyridin-3-yl)methanonePara-bromo substitutionIncreased antibacterial activity
(2-Methylphenyl)(pyridin-3-yl)methanoneMethyl group additionAltered binding affinity
(3-Chlorophenyl)(pyridin-3-yl)methanoneChlorine instead of bromineReduced activity against certain strains

These variations highlight how minor changes can impact the compound's efficacy and open avenues for further research into more effective derivatives .

Q & A

Q. What are the established synthetic routes for (3-bromophenyl)(pyridin-3-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling : Reacting 3-bromophenylboronic acid with 3-acetylpyridine derivatives using Pd catalysts (e.g., Pd(PPh₃)₄) in THF at 80°C for 12 hours, yielding ~75% .
  • Ullmann-type Coupling : Copper-catalyzed coupling of 3-bromophenyl halides with pyridine-3-carbonyl precursors in DMF at 120°C for 24 hours, achieving ~68% yield .

Q. Critical Considerations :

  • Catalyst selection : Pd catalysts favor aryl-aryl bond formation, while Cu is cost-effective but requires higher temperatures.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions.

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) and carbonyl carbon at ~195 ppm .
  • FTIR : Detect the ketone C=O stretch at ~1680 cm⁻¹ and C-Br vibration at 560–600 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks at m/z 261.11 (M⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolve steric effects between bromophenyl and pyridinyl groups (if crystalline) .

Advanced Research Questions

Q. How can researchers address contradictory data in catalytic efficiency for synthesizing aryl methanone derivatives?

Methodological Answer: Contradictions often arise from metal catalyst specificity and reaction pathways :

  • Case Study : Silver catalysts activate silacyclopropanes for silylene transfer (yielding silacycles), while Rh catalysts cleave Si–C bonds under mild conditions .
  • Resolution Strategies :
    • Conduct kinetic studies (e.g., variable-temperature NMR) to compare activation energies.
    • Use isotopic labeling (e.g., ¹³C-CO) to track carbonyl insertion pathways in Pd vs. Cu systems .
    • Perform DFT calculations to model transition states and electronic effects of bromine substituents .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving brominated aryl ketones?

Methodological Answer: Regioselectivity is influenced by steric hindrance and electronic directing groups :

  • Ligand Design : Bulky ligands (e.g., XPhos) favor coupling at less hindered positions of pyridin-3-yl groups .
  • Substituent Effects : Electron-withdrawing bromine atoms deactivate the aryl ring, directing coupling to the para position relative to the ketone .
  • Solvent Optimization : Use toluene for sterically hindered substrates to reduce π-π stacking and improve accessibility .

Q. How do steric and electronic factors influence the reactivity of this compound in further functionalization?

Methodological Answer:

  • Steric Effects : The bromine atom at the 3-position creates steric hindrance, limiting nucleophilic attack on the carbonyl. Use Grignard reagents with small alkyl groups (e.g., MeMgBr) for selective ketone reduction .
  • Electronic Effects : The electron-deficient pyridinyl ring facilitates electrophilic aromatic substitution (e.g., nitration at the 4-position of pyridine) under HNO₃/H₂SO₄ .
  • Catalytic C–H Activation : Pd(OAc)₂ with directing groups (e.g., pyridine N-oxide) enables ortho-functionalization of the bromophenyl ring .

Q. What computational methods are recommended to predict the stability and reactivity of this compound derivatives?

Methodological Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., DMSO vs. chloroform) .
  • Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) to guide medicinal chemistry applications .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Purification Protocols : Use recrystallization (e.g., ethanol/water) or column chromatography (SiO₂, hexane/EtOAc) to remove impurities affecting physical properties .
  • Standardized Conditions : Report melting points in sealed capillaries with controlled heating rates (1–2°C/min) .
  • Collaborative Validation : Cross-reference data with NIST databases or independent labs to confirm spectral reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-Bromophenyl)(pyridin-3-yl)methanone
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(3-Bromophenyl)(pyridin-3-yl)methanone

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